![molecular formula C13H22O3 B13651110 Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13651110.png)
Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which involves a single atom shared between two rings. The presence of the tert-butyl group and the ester functionality adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of sodium hydride (NaH) in dry dimethylformamide (DMF) at low temperatures, followed by the addition of trimethylsulfonium iodide. The reaction mixture is stirred at room temperature for an extended period, and the product is isolated through extraction and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or spirocyclic positions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with molecular targets through its ester and spirocyclic functionalities. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Similar spirocyclic structure but with different substituents.
tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate: Contains a cyano group instead of an ester group
Uniqueness
Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functionality and spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H22O3 |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-12(2,3)9-5-7-13(8-6-9)10(16-13)11(14)15-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
CFHGGDSSVATQIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC2(CC1)C(O2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


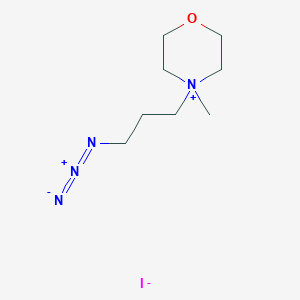


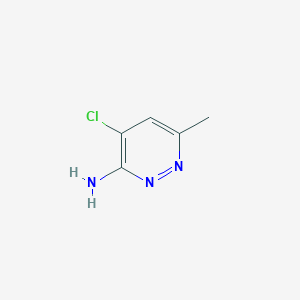
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13651065.png)
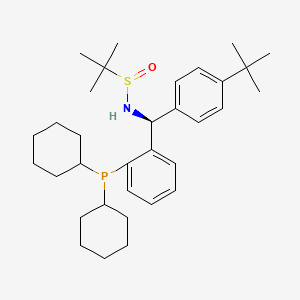
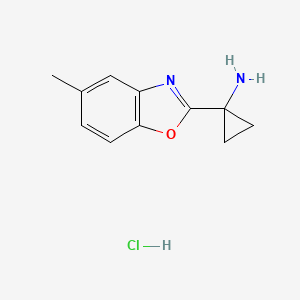
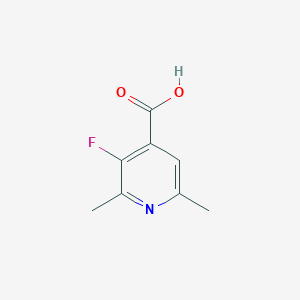
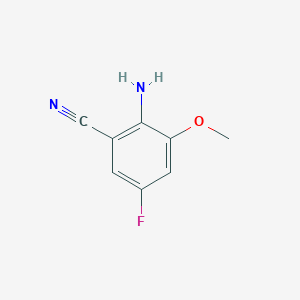
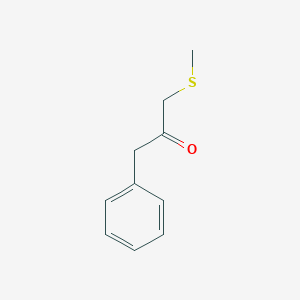
![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)
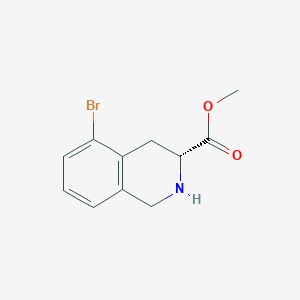
![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)

